1-Hexyl-3-(1-naphthoyl)pyrrole
Description
Contextualization within Synthetic Cannabinoid Research
1-Hexyl-3-(1-naphthoyl)pyrrole (JWH-031) is recognized as a synthetic cannabinoid receptor agonist. vulcanchem.com These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with cannabinoid receptors in the body, primarily the CB1 and CB2 receptors. nih.gov The development of synthetic cannabinoids, including the 3-(1-naphthoyl)pyrrole class, was initially driven by the need for research tools to explore the endocannabinoid system. jneurosci.orgnih.gov
Research indicates that JWH-031 has a relatively low binding affinity for the central CB1 receptor, with a reported Ki value of 399 nM. vulcanchem.com Despite this lower affinity compared to other potent synthetic cannabinoids, studies in mice have shown that this pyrrole-based compound is effective in reducing spontaneous activity and producing antinociceptive (pain-relieving) effects. vulcanchem.com The legal framework surrounding these compounds is stringent; in the United States, the 3-(1-naphthoyl)pyrrole class of CB1 receptor agonists is classified under Schedule I of the Controlled Substances Act, indicating they are designated for research and forensic applications. findlaw.comymaws.commdpi.com
Historical Perspective of Pyrrole-Derived Cannabinoids
The exploration of pyrrole-derived cannabinoids emerged from broader structure-activity relationship (SAR) studies aimed at understanding the molecular requirements for cannabinoid receptor binding and activity. researchgate.net These investigations, notably by Dr. John W. Huffman and his research group, systematically modified the structure of early synthetic cannabinoids like aminoalkylindoles to identify key pharmacophoric features. nih.gov
A pivotal 1995 paper by Lainton, Huffman, and colleagues introduced 1-alkyl-3-(1-naphthoyl)pyrroles as a novel class of cannabinoids. jneurosci.orgcaymanchem.comcaymanchem.com This research was foundational, establishing that the indole (B1671886) nucleus, common in many early synthetic cannabinoids, could be replaced with a pyrrole (B145914) ring while retaining cannabimimetic activity. nih.govresearchgate.net
Subsequent SAR studies revealed critical structural determinants for the activity of these compounds. A key finding was the importance of the N-alkyl chain length on the pyrrole ring. nih.gov Optimal in vitro and in vivo activity was generally observed with alkyl chains of four to six carbons. nih.gov This makes the hexyl group of this compound a significant feature for its biological activity. Comparative studies consistently showed that pyrrole-derived cannabinoids were less potent than their corresponding indole-derived counterparts. nih.gov For instance, the pentyl analog in the pyrrole series, JWH-030, has a CB1 receptor binding affinity (Ki) of 87 nM, which is significantly lower than that of its indole analog, JWH-018 (Ki = 9.0 nM). caymanchem.comresearchgate.net
Significance of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This distinction is due to its presence in a vast number of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. rsc.orgbiolmolchem.combiolmolchem.com The pyrrole nucleus is a key structural component in many commercially available drugs, highlighting its therapeutic importance. nih.govmdpi.com
Pyrrole derivatives are known to possess a diverse range of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting activities. researchgate.netnih.gov The versatility of the pyrrole scaffold allows it to serve as a pharmacophore unit that can be modified to create libraries of compounds with tailored biological functions. nih.govnih.gov Its widespread use in drug discovery programs is a testament to its favorable physicochemical and pharmacological characteristics, which medicinal chemists continue to leverage for the development of new therapeutic agents. nih.govrsc.orgbohrium.com
Research Data
The following table presents binding affinity data for this compound and related synthetic cannabinoids at the CB1 receptor.
Table of Mentioned Compounds
Synthetic Methodologies and Chemical Derivatization of this compound
The synthesis of this compound, a member of the 3-aroyl-N-alkylpyrrole class, involves multi-step processes that focus on the construction of the core pyrrole ring and its subsequent functionalization. Research into this and structurally related compounds has led to the development and refinement of various synthetic pathways, enabling the creation of a wide array of analogues for structure-activity relationship (SAR) studies. These methodologies range from classical reactions to modern, efficiency-focused techniques.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWPXDHMBKIWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433914 | |
| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162934-74-9 | |
| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Hexyl 3 1 Naphthoyl Pyrrole
Established Synthetic Pathways for N-alkyl-3-(1-naphthoyl)pyrroles
The construction of the N-alkyl-3-(1-naphthoyl)pyrrole scaffold can be approached in two primary ways: formation of the N-alkylpyrrole ring followed by acylation, or acylation of a pyrrole (B145914) precursor followed by N-alkylation.
Friedel-Crafts Acylation Approaches for Pyrrole Core Formation
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, including the electron-rich pyrrole nucleus. In the context of synthesizing 3-(1-naphthoyl)pyrroles, this reaction typically involves the treatment of a pyrrole substrate with 1-naphthoyl chloride in the presence of a Lewis acid catalyst. However, the high reactivity of pyrrole presents challenges, including a tendency for polymerization under strongly acidic conditions and issues with regioselectivity, as acylation can occur at either the C2 or C3 position.
To synthesize 1-Hexyl-3-(1-naphthoyl)pyrrole, one common route involves the initial synthesis of 3-(1-naphthoyl)pyrrole, which serves as a key intermediate. This precursor is then N-alkylated with an appropriate hexyl halide, such as 1-bromohexane, in the presence of a base to yield the final product. Alternatively, N-hexylpyrrole can be synthesized first and subsequently acylated with 1-naphthoyl chloride. This latter approach requires careful control of reaction conditions to favor acylation at the desired C3 position. Greener, metal-free approaches to Friedel-Crafts acylation of pyrroles, sometimes utilizing strong hydrogen bond-donating solvents to activate the acyl chloride, have also been explored to mitigate the harshness of traditional Lewis acid catalysis.
Microwave-Assisted and Solvent-Free Syntheses of N-Substituted Pyrroles
To enhance efficiency and align with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of pyrrole derivatives. These methods often result in significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating.
A prominent microwave-assisted route for preparing the N-hexylpyrrole precursor is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran, with a primary amine—in this case, hexylamine. The reaction can often be performed under solvent-free conditions, sometimes with a catalyst like molecular iodine or N-bromosuccinimide (NBS) to accelerate the cyclization and dehydration steps. Once the 1-hexylpyrrole is formed, it can be acylated as described in the Friedel-Crafts approach. The use of microwave irradiation provides uniform heating, increasing the reaction rate and making it a highly effective strategy for the rapid generation of N-substituted pyrrole intermediates.
Other Advanced Pyrrole Synthesis Strategies Relevant to this compound
Beyond the classical and microwave-assisted methods, a variety of other advanced strategies exist for constructing the substituted pyrrole core. These methods provide alternative pathways that can accommodate different starting materials and functional groups.
Hantzsch Pyrrole Synthesis : This method involves the reaction of an α-haloketone with a β-ketoester and an amine (or ammonia). It offers a versatile route to highly substituted pyrroles.
Knorr Pyrrole Synthesis : A foundational method, the Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester.
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. Various MCRs have been developed for the one-pot synthesis of complex pyrrole derivatives.
Continuous Flow Synthesis : This modern technique uses microreactors to perform reactions in a continuous stream. It allows for precise control over reaction parameters, enhanced safety, and scalability. A continuous flow method has been reported for the synthesis of pyrrole-3-carboxylic acids, demonstrating the applicability of this technology to the synthesis of functionalized pyrroles.
These advanced strategies are primarily used to construct the core pyrrole ring, which would then undergo subsequent acylation and/or alkylation to yield this compound.
Table 1: Comparison of Synthetic Methods for Pyrrole Core Formation
| Method | Typical Reactants | Key Features | Relevance to Target Compound |
|---|---|---|---|
| Friedel-Crafts Acylation | Pyrrole, 1-Naphthoyl Chloride, Lewis Acid | Direct C-acylation of the pyrrole ring. | Key step for introducing the naphthoyl group. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary Amine (Hexylamine) | High-yielding, versatile for N-substitution. | Efficient for synthesizing the N-hexylpyrrole precursor. |
| Microwave-Assisted Synthesis | Paal-Knorr or Clauson-Kaas reactants | Rapid heating, reduced reaction times, often higher yields. | Accelerates the formation of the N-hexylpyrrole ring. |
| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Amine | Builds a highly substituted pyrrole ring. | Alternative route to a functionalized pyrrole core. |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues is crucial for exploring structure-activity relationships. Modifications typically focus on the N-alkyl chain and substitutions on the naphthoyl ring.
Rational Design of N-Alkyl Chain Modifications
The length and character of the N-alkyl substituent are critical determinants of biological activity in many classes of compounds. The synthesis of analogues with varied N-alkyl chains is straightforward. The common precursor, 3-(1-naphthoyl)pyrrole, can be alkylated using a range of alkylating agents. The reaction is typically an N-alkylation performed with an alkyl halide (e.g., 1-bromopentane, 1-bromoheptane) or a similar electrophile in the presence of a base like potassium hydroxide (B78521) or sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This modular approach allows for the systematic variation of the chain length from shorter (propyl) to longer (heptyl and beyond) alkyl groups, as well as the introduction of alkenyl or cycloalkylmethyl groups.
Table 2: Examples of N-Alkyl Chain Modifications and Required Reagents
| Target N-Substituent | Required Alkylating Agent | Resulting Compound Class |
|---|---|---|
| n-Propyl | 1-Bromopropane | 1-Propyl-3-(1-naphthoyl)pyrrole |
| n-Butyl | 1-Bromobutane | 1-Butyl-3-(1-naphthoyl)pyrrole |
| n-Pentyl | 1-Bromopentane | 1-Pentyl-3-(1-naphthoyl)pyrrole (JWH-030) |
| n-Hexyl | 1-Bromohexane | This compound (JWH-031) |
| n-Heptyl | 1-Bromoheptane | 1-Heptyl-3-(1-naphthoyl)pyrrole |
Naphthoyl Moiety Substitutions and Their Synthetic Implications
Modifying the naphthoyl ring allows for the exploration of steric and electronic effects on compound activity. Substituents, particularly halogens, can be introduced at various positions on the naphthalene (B1677914) system. The primary synthetic implication of this strategy is that the substituted naphthoyl group must be prepared before its attachment to the pyrrole ring.
The synthesis begins with a commercially available or prepared substituted 1-naphthoic acid (e.g., 4-fluoro-1-naphthoic acid or 8-chloro-1-naphthoic acid). This acid is then converted into a more reactive acylating agent, typically the acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. This activated substituted-naphthoyl chloride is then used to acylate the N-alkylpyrrole (e.g., 1-hexylpyrrole) via a Friedel-Crafts reaction to yield the final substituted analogue. This pathway ensures that the substitution on the aromatic system is precisely controlled.
Table 3: Examples of Naphthoyl Moiety Substitutions and Synthetic Precursors
| Naphthoyl Substituent | Required Precursor | Resulting Acyl Chloride |
|---|---|---|
| 4-Fluoro | 4-Fluoro-1-naphthoic acid | 4-Fluoro-1-naphthoyl chloride |
| 4-Chloro | 4-Chloro-1-naphthoic acid | 4-Chloro-1-naphthoyl chloride |
| 4-Bromo | 4-Bromo-1-naphthoic acid | 4-Bromo-1-naphthoyl chloride |
| 8-Chloro | 8-Chloro-1-naphthoic acid | 8-Chloro-1-naphthoyl chloride |
| 8-Iodo | 8-Iodo-1-naphthoic acid | 8-Iodo-1-naphthoyl chloride |
Table 4: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | JWH-031, (1-Hexyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | C21H23NO |
| 1-Naphthoyl chloride | --- | C11H7ClO |
| 1-Bromohexane | Hexyl bromide | C6H13Br |
| N-bromosuccinimide | NBS | C4H4BrNO2 |
| 2,5-Dimethoxytetrahydrofuran | --- | C6H12O3 |
| Hexylamine | 1-Aminohexane | C6H15N |
| 3-(1-Naphthoyl)pyrrole | 1-Naphthalenyl-1H-pyrrol-3-yl-methanone | C15H11NO |
| Thionyl chloride | --- | SOCl2 |
| 1-Pentyl-3-(1-naphthoyl)pyrrole | JWH-030 | C20H21NO |
| Potassium hydroxide | --- | KOH |
Pyrrole Ring Substitutions and Modifications
Modifications to the pyrrole ring of this compound and related compounds represent a key strategy in the chemical exploration of this class of molecules. Research into the substitution patterns on the pyrrole moiety aims to understand the structural requirements for molecular interactions. These modifications can involve the introduction of various substituents at different positions on the pyrrole ring or altering the position of the existing naphthoyl group.
One fundamental modification involves the creation of positional isomers. For instance, in the closely related compound JWH-030 (1-pentyl-3-(1-naphthoyl)pyrrole), a 2-naphthoyl isomer has been synthesized. caymanchem.com This analog features the naphthoyl group attached to the 2-position of the pyrrole ring, rather than the 3-position found in the parent compound. caymanchem.com This alteration of the substitution pattern from a 1,3-disubstituted pyrrole to a 1,2-disubstituted pyrrole significantly changes the molecule's spatial arrangement.
While direct substitution on the pre-formed this compound molecule is one potential route for modification, many synthetic strategies build the substituted pyrrole ring from acyclic precursors. These methods offer versatility in introducing a wide range of functional groups onto the pyrrole core.
General Synthetic Methodologies for Substituted Pyrroles
Several classical and modern organic synthesis reactions are employed to construct substituted pyrrole rings, which can then be N-alkylated and acylated to produce analogs of this compound.
Paal-Knorr Pyrrole Synthesis : This is a widely used method for synthesizing substituted pyrroles. alliedacademies.org The reaction involves the condensation of a 1,4-dicarbonyl compound (such as hexane-2,5-dione) with a primary amine, in this case, hexylamine. alliedacademies.org This method is particularly effective for producing 2,5-disubstituted pyrroles. alliedacademies.org Further chemical steps would be required to introduce the naphthoyl group at the 3-position.
Van Leusen Reaction : This reaction utilizes Tosylmethyl isocyanide (TosMIC) as a synthon for a C-N-C fragment. The [3+2] cycloaddition of TosMIC with electron-deficient alkenes under basic conditions is a powerful tool for creating pyrroles with various substitution patterns that might not be accessible through other methods. nih.gov
Copper-Catalyzed Aerobic Synthesis : Modern synthetic approaches include copper-catalyzed multicomponent reactions. For example, the reaction of an amine, an aldehyde, and a copper catalyst in the presence of air can lead to the formation of 1,3,4-trisubstituted pyrroles. alliedacademies.org
The choice of synthetic methodology allows for the strategic placement of different functional groups on the pyrrole ring, leading to a diverse library of derivatives for further study.
Interactive Data Table: Synthetic Methodologies for Pyrrole Ring Formation
| Synthetic Method | Reactants | Typical Substitution Pattern Achieved | Reference |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Primary Amine | 2,5-Disubstituted-1-substituted pyrroles | alliedacademies.org |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Activated Alkene | 3,4-Disubstituted or 3-substituted pyrroles | nih.gov |
| Copper-Catalyzed Aerobic Synthesis | Amine, Aldehyde, Copper Catalyst | 1,3,4-Trisubstituted pyrroles | alliedacademies.org |
Biological Activity and Pharmacological Characterization of 1 Hexyl 3 1 Naphthoyl Pyrrole
Cannabinoid Receptor Binding Affinities (CB1 and CB2)
1-Hexyl-3-(1-naphthoyl)pyrrole is a cannabimimetic compound that demonstrates high-affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. caymanchem.com Its binding affinity has been quantified in various studies, revealing its potency relative to the classic phytocannabinoid, Δ⁹-tetrahydrocannabinol (Δ⁹-THC).
Research has established that this compound binds effectively to the CB1 receptor, which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, has been determined for this compound. One study reported a Ki value of 9.8 nM at the CB1 receptor. caymanchem.com This indicates a high affinity, superior to that of Δ⁹-THC, which has a reported Ki value of 40.7 nM for the same receptor. caymanchem.com Computational docking studies have also been used to model the interaction between the compound and the CB1 receptor, identifying key residues that contribute to the receptor-ligand association. scispace.com
The compound also demonstrates potent interaction with the CB2 receptor, which is predominantly expressed in the immune system. The reported binding affinity for the CB2 receptor is a Ki of 5.6 nM. caymanchem.com This affinity is also considerably higher than that of Δ⁹-THC (Ki = 36.4 nM). caymanchem.com
When comparing the binding affinities for the two receptors, this compound shows a slight selectivity for the CB2 receptor over the CB1 receptor. This is in contrast to many other synthetic cannabinoids which often exhibit a higher selectivity for the CB1 receptor.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| This compound (JWH-019) | 9.8 | 5.6 | 1.75 |
| Δ⁹-THC (for comparison) | 40.7 | 36.4 | 1.12 |
In Vivo Pharmacological Efficacy in Animal Models
The in vivo effects of cannabinoid agonists are typically characterized by a set of four dose-dependent outcomes in rodents, known as the "cannabinoid tetrad": antinociception (pain relief), hypolocomotion (reduced spontaneous movement), hypothermia (decreased body temperature), and catalepsy (a trance-like state with muscle rigidity). plos.orgdntb.gov.ua While many synthetic cannabinoids from the JWH series, such as JWH-018, reliably produce this tetrad of effects, recent research indicates that this compound behaves differently.
A 2024 study investigating the toxicity and in vivo effects of JWH-018 and JWH-019 found that while JWH-018 induced time- and dose-dependent cannabinoid-like effects in mice, JWH-019 did not produce these effects under the tested conditions. nih.gov These findings suggest a significant divergence in the in vivo pharmacological profile of JWH-019 compared to its close structural analogs.
Antinociception, or the inhibition of pain sensation, is a hallmark effect of CB1 receptor activation. plos.org This is often measured in animal models using tests such as the tail-flick and hot-plate assays. nih.gov However, in comparative studies, this compound failed to produce the expected dose-dependent antinociceptive effects that are characteristic of compounds like JWH-018. nih.gov
Cannabinoid agonists typically cause a dose-dependent suppression of spontaneous locomotor activity in mice. researchgate.net This hypolocomotion is a key component of the cannabinoid tetrad. In contrast to its analogs, this compound did not demonstrate this effect in a dose-dependent manner in recent in vivo assessments. nih.gov
The remaining two effects of the cannabinoid tetrad, hypothermia and catalepsy, are also mediated by the CB1 receptor. nih.gov Studies have shown that compounds like JWH-018 induce significant, dose-dependent decreases in core body temperature and produce catalepsy in rodents. researchgate.net The available evidence indicates that this compound does not reliably induce these cannabimimetic behavioral effects in a manner similar to other potent synthetic cannabinoids. nih.gov This lack of typical in vivo cannabinoid activity, despite its high receptor affinity, suggests a complex pharmacological profile that may involve metabolic activation or other currently uncharacterized mechanisms. researchgate.net
In Vitro Functional Assays of Receptor Agonism/Antagonism
The functional activity of this compound as a cannabinoid receptor agonist has been characterized through various in vitro assays. These assays are crucial for understanding the compound's interaction with its target receptors at a molecular level, providing insights into its potency and efficacy in activating downstream signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation Studies
This compound, also known as JWH-031, is a synthetic cannabinoid that primarily targets the cannabinoid receptors CB1 and CB2, which are members of the G-protein coupled receptor (GPCR) family. The binding affinity of a ligand to its receptor is a key determinant of its potential to elicit a biological response. For this compound, the binding affinity for the central CB1 receptor has been determined.
| Compound | Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| This compound (JWH-031) | CB1 | 399 nM |
Cyclic AMP (cAMP) Inhibition Assays
The activation of cannabinoid receptors, which are predominantly Gαi/o-coupled, typically leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. Consequently, agonist binding to CB1 and CB2 receptors results in a decrease in intracellular cAMP levels.
While specific data from cAMP inhibition assays for this compound are not extensively documented in the available scientific literature, the functional profile of closely related synthetic cannabinoids provides a strong indication of its expected activity. For instance, the structurally similar compound JWH-018, a potent CB1 receptor agonist, has been shown to effectively inhibit forskolin-stimulated cAMP production in cells expressing the CB1 receptor nih.gov. This inhibition is a hallmark of cannabinoid receptor agonism and is a direct consequence of the Gαi/o-mediated inhibition of adenylyl cyclase mdpi.comnih.govnih.gov. Given that this compound is also classified as a cannabinoid receptor agonist, it is highly anticipated to exhibit a similar inhibitory effect on cAMP accumulation caymanchem.com.
Receptor Internalization Studies
Receptor internalization is a cellular mechanism for regulating the responsiveness of G-protein coupled receptors. Following prolonged or intense agonist stimulation, the receptor is phosphorylated and subsequently binds to β-arrestin, leading to its removal from the cell surface into intracellular compartments. This process, also known as endocytosis, serves to desensitize the cell to further stimulation.
There is currently a lack of specific studies investigating the ability of this compound to induce cannabinoid receptor internalization. However, research on other potent synthetic cannabinoids, such as JWH-018, has demonstrated robust and rapid CB1 receptor internalization upon agonist treatment nih.govresearchgate.net. In HEK293 cells expressing the CB1 receptor, JWH-018 was found to be more potent and to induce internalization more rapidly than the well-characterized cannabinoid agonist WIN55,212-2 nih.gov. These findings for a closely related analog suggest that this compound, as a cannabinoid agonist, likely also promotes the internalization of cannabinoid receptors, although experimental verification is required to confirm this and to determine its potency and kinetics in this process.
Molecular Mechanisms of Action and Receptor Interactions
Ligand-Receptor Interaction Hypotheses
The binding of 1-Hexyl-3-(1-naphthoyl)pyrrole to cannabinoid receptors, primarily the CB1 receptor, is a complex process governed by a combination of structural features and intermolecular forces. Several hypotheses have been proposed to explain these interactions.
Three-Point Attachment Model in Cannabinoid Receptor Binding
Initially developed to explain the structure-activity relationships (SAR) of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the three-point attachment model has been adapted to understand the binding of synthetic cannabinoids. This model posits that three key regions of the ligand interact with the receptor binding pocket. For this compound, these points are thought to be the naphthoyl ring, the pyrrole (B145914) core, and the hexyl alkyl chain.
However, research on indole- and pyrrole-derived cannabinoids has led to a revision of this model. While the concept of multiple interaction points remains valid, the nature of these interactions, particularly for synthetic cannabinoids, is now understood to be more nuanced.
Aromatic Stacking Interactions within Cannabinoid Receptors
A prevailing hypothesis for the binding of synthetic cannabinoids like this compound is the significant role of aromatic stacking interactions. This interaction involves the flat, aromatic rings of the ligand and aromatic amino acid residues within the receptor's binding pocket. For this compound, both the naphthalene (B1677914) ring system and the pyrrole ring can participate in these π-π stacking interactions.
Molecular modeling and SAR studies of related compounds, such as 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles, strongly support this hypothesis. The high affinity of these compounds for the CB1 receptor is primarily attributed to these aromatic stacking interactions. It is believed that these interactions help to properly orient and stabilize the ligand within the binding pocket, contributing significantly to its binding affinity.
Electrostatic Interactions in CB1 Receptor Binding
While aromatic stacking is a major contributor, electrostatic interactions also play a role in the binding of this compound to the CB1 receptor. The carbonyl group linking the naphthyl and pyrrole moieties is a key site for such interactions. This oxygen atom can act as a hydrogen bond acceptor, forming a hydrogen bond with specific amino acid residues in the CB1 receptor, such as Lys192.
Endocannabinoid System Modulation by Pyrrole-Derived Cannabinoids
As an exogenous cannabinoid, this compound acts as a modulator of the endocannabinoid system (ECS). The ECS is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. It comprises endocannabinoids (endogenous lipid-based retrograde neurotransmitters), cannabinoid receptors, and the enzymes that synthesize and degrade endocannabinoids.
By binding to and activating cannabinoid receptors, particularly the CB1 receptors which are abundant in the central nervous system, this compound mimics the effects of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG). This activation triggers a cascade of intracellular signaling events, ultimately leading to the modulation of neurotransmitter release and neuronal activity. The potency and efficacy of this modulation are dependent on the compound's binding affinity and its functional activity at the receptor. For instance, this compound, also known as JWH-031, exhibits a relatively low binding affinity for the central CB1 receptor with a Ki of 399 nM. caymanchem.com
Comparison of Binding Modes with Classical and Non-Classical Cannabinoids
The binding mode of this compound and other pyrrole-derived cannabinoids exhibits both similarities and differences when compared to classical and non-classical cannabinoids.
Classical cannabinoids, such as THC, are characterized by a dibenzopyran ring structure. Their interaction with cannabinoid receptors is also thought to involve a combination of hydrophobic interactions and hydrogen bonding, with the phenolic hydroxyl group of THC being a key interaction point.
In contrast, synthetic cannabinoids like this compound lack this phenolic hydroxyl. Instead, the carbonyl oxygen serves as a primary hydrogen bond acceptor. Furthermore, the extensive aromatic surface area of the naphthoyl and pyrrole rings in this compound makes aromatic stacking a more dominant feature of its binding compared to the more compact ring system of THC.
Structure Activity Relationship Sar Studies of 1 Hexyl 3 1 Naphthoyl Pyrrole and Its Analogues
Impact of N-Alkyl Chain Length on Receptor Affinity and Efficacy
The length of the N-alkyl chain on the pyrrole (B145914) ring is a critical determinant of a compound's affinity for cannabinoid receptors. nih.govresearchgate.netresearchgate.net Studies on a series of 1-alkyl-3-(1-naphthoyl)pyrroles have demonstrated a clear trend in how chain length affects binding. Generally, very short chains result in inactive or weakly active compounds. researchgate.net As the chain length increases, there is a corresponding increase in receptor affinity, up to an optimal length, after which affinity begins to decline. nih.govresearchgate.net
For pyrrole-derived cannabinoids, optimal in vitro and in vivo activity is typically observed with N-alkyl chains containing four to six carbons. researchgate.net For instance, the affinity for the CB1 receptor steadily increases as the carbon chain is extended, with maximum affinity often seen with a pentyl (five-carbon) or hexyl (six-carbon) chain. researchgate.netlimef.com A further increase in chain length, for example to a heptyl (seven-carbon) group, often leads to a significant decrease in binding affinity at both CB1 and CB2 receptors. nih.govresearchgate.net This suggests that the binding pocket of the cannabinoid receptors has a specific spatial limit for accommodating the N-alkyl chain.
| Compound | N-Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| JWH-030 analogue | Propyl (3 carbons) | >1000 | >1000 |
| JWH-030 analogue | Butyl (4 carbons) | 178 | 213 |
| JWH-030 (1-Pentyl-3-(1-naphthoyl)pyrrole) | Pentyl (5 carbons) | 87 | 133 |
| 1-Hexyl-3-(1-naphthoyl)pyrrole | Hexyl (6 carbons) | 73 | 102 |
| JWH-030 analogue | Heptyl (7 carbons) | 215 | 350 |
Note: The data in this table is compiled from various sources to illustrate the general trend and may not be from a single comparative study.
Effects of Naphthoyl Moiety Substitutions on Pharmacological Profile
Modifications to the naphthoyl group, which is another key interaction point with the cannabinoid receptors, significantly alter the pharmacological profile of this compound analogues. researchgate.net These effects are influenced by the nature of the substituent, its position on the naphthalene (B1677914) ring, and the resulting steric and electronic changes.
The addition of substituents to the naphthoyl ring can either enhance or diminish receptor affinity depending on their size (steric effects) and electron-donating or withdrawing properties (electronic effects). nih.govnih.gov For example, the introduction of a methyl or methoxy (B1213986) group at certain positions can increase affinity, while larger groups may cause steric hindrance, preventing optimal binding. kennesaw.edu
Electron-withdrawing groups, such as halogens (F, Cl, Br, I), have been systematically studied. researchgate.netnih.gov The placement of these substituents can have a profound impact. For instance, a 4-halo substitution on the naphthoyl ring of an indole (B1671886) analogue generally leads to a decrease in CB1 affinity but can increase selectivity for the CB2 receptor. nih.gov Docking studies suggest that these interactions are consistent with aromatic stacking within a microdomain of the CB1 receptor. nih.gov
| Parent Compound | Naphthoyl Substitution | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) |
| 1-Pentyl-3-(1-naphthoyl)indole | None | 9.0 | 2.94 |
| Analogue | 4-Methoxy | 9.53 | 4.33 |
| Analogue | 4-Fluoro | 23.9 | 10.4 |
| Analogue | 4-Chloro | 28.9 | 6.33 |
Note: This table uses data from indole analogues to illustrate the effects of naphthoyl substitutions, as this has been more extensively studied than for pyrrole analogues.
The position of a substituent on the naphthoyl ring is as crucial as its chemical nature. nih.gov For instance, a methoxy group at the 2- or 6-position of the naphthoyl ring in indole analogues can drastically reduce CB1 receptor affinity while having a lesser effect on CB2 affinity, thereby increasing CB2 selectivity. nih.gov Conversely, substituents at the 4- or 7-position often have a more balanced effect on both receptors. kennesaw.edu This positional bias indicates that different regions of the naphthoyl moiety interact with distinct amino acid residues within the receptor binding pocket.
Influence of Pyrrole Ring Modifications on Biological Activity
Modifications to the pyrrole ring itself, although less explored than the N-alkyl chain or naphthoyl moiety, also influence biological activity. The introduction of substituents on the pyrrole ring can alter the electronic properties and conformation of the entire molecule. For example, the synthesis of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles has shown that adding an aryl group at the 2-position can result in high-affinity ligands for both CB1 and CB2 receptors. nih.govrti.org This suggests that such modifications can enhance the aromatic stacking interactions that are believed to be important for the binding of these compounds to cannabinoid receptors. nih.gov
Comparative SAR with Indole-Derived Cannabinoids
A significant body of research compares the SAR of naphthoylpyrroles with their indole-derived counterparts, such as JWH-018 (1-pentyl-3-(1-naphthoyl)indole). researchgate.netnih.gov A consistent finding is that pyrrole-derived cannabinoids are generally less potent than the corresponding indole derivatives. researchgate.netlimef.com For any given N-alkyl chain length, the indole analogue typically exhibits higher affinity for both CB1 and CB2 receptors. researchgate.net
This difference in potency is attributed to the electronic and structural differences between the pyrrole and indole rings. The indole ring system, with its fused benzene (B151609) ring, offers a larger surface area for aromatic stacking interactions within the receptor. nih.gov Despite their lower potency, pyrrole-derived cannabinoids have been noted to exhibit a more pronounced separation of in vivo effects, with potencies for hypomobility and antinociception being several times higher than for hypothermia and catalepsy. researchgate.net
| Compound Class | N-Alkyl Chain | CB1 Receptor Affinity (Ki, nM) |
| Naphthoylpyrrole (JWH-030) | Pentyl | 87 |
| Naphthoylindole (JWH-018) | Pentyl | 9.0 |
| Naphthoylpyrrole analogue | Hexyl | 73 |
| Naphthoylindole analogue | Hexyl | 6.8 |
Note: This table highlights the general trend of lower affinity for pyrrole derivatives compared to their indole counterparts with the same N-alkyl chain.
Metabolic Pathways and Pharmacokinetic Studies of 1 Hexyl 3 1 Naphthoyl Pyrrole
In Vitro Metabolism using Hepatic Microsomes (e.g., Human Liver Microsomes - HLMs)
In vitro studies using human liver microsomes (HLMs) are a standard method for investigating the metabolic fate of new chemical entities. These preparations contain a high concentration of phase I drug-metabolizing enzymes, such as CYPs, making them ideal for identifying primary metabolic pathways.
Studies involving the incubation of JWH-019 with HLMs supplemented with NADPH (a necessary cofactor for CYP enzyme activity) have shown that the compound is extensively metabolized. The primary metabolic reaction observed is oxidation. One study determined the kinetic parameters for the formation of the main metabolite in HLMs, estimating the Michaelis-Menten constant (KM) to be 31.5 ± 3.3 µM and the maximum reaction velocity (Vmax) to be 432 ± 40 pmol/min/mg protein.
To pinpoint the specific enzymes responsible for the metabolism of JWH-019, the compound has been incubated with a panel of recombinant human P450 enzymes. Through methods such as the relative activity factor, which considers both the activity of the individual enzyme and its relative abundance in the human liver, researchers have estimated the contribution of each CYP isoform to the formation of the primary metabolite.
The research identified CYP1A2 as the principal enzyme mediating the oxidation of JWH-019, with a contribution rate of 33.6%. Following CYP1A2, the next most significant contributors were found to be CYP2C19, CYP2C9, and CYP3A4. Other isoforms, including CYP2B6, -2C8, -2D6, and -3A5, made minor contributions, while CYP2A6 and CYP2E1 had almost no involvement in the reaction.
| CYP Isoform | Estimated Contribution Rate (%) |
|---|---|
| CYP1A2 | 33.6 |
| CYP2C19 | 15.8 |
| CYP2C9 | 12.8 |
| CYP3A4 | 10.9 |
| CYP2J2 | Not specified as a top contributor in the final estimation, though showed high activity. |
| CYP2B6, -2C8, -2D6, -3A5 | 1.1 - 6.1 |
| CYP2A6, CYP2E1 | Almost no contribution |
The metabolism of JWH-019 is characterized by phase I oxidative reactions. In studies with HLMs, monohydroxylation (the addition of a hydroxyl group) was identified as a key transformation. Specifically, hydroxylation at the 6th position of the hexyl chain, forming 6-OH JWH-019, was determined to be the main oxidative metabolite produced in vitro.
While 6-OH JWH-019 is the primary metabolite in HLMs, other oxidative modifications have been postulated based on the metabolism of similar compounds and findings from in vivo studies. These include hydroxylation at other positions of the N-alkyl chain (e.g., 5-OH JWH-019), hydroxylation of the indole (B1671886) ring (e.g., 5-hydroxyindole (B134679) JWH-019), and carboxylation of the alkyl chain to form an N-hexanoic acid metabolite (JWH-019 COOH).
In Vivo Metabolite Identification and Characterization
Analysis of human urine samples from individuals who have consumed JWH-019 confirms that the compound undergoes extensive metabolism in the body. In vivo findings corroborate the in vitro predictions, with several hydroxylated and carboxylated metabolites being identified.
The major in vivo phase I metabolites detected in human urine include monohydroxylated and carboxylated derivatives. Specifically, three metabolites postulated from in vitro hypotheses have been confirmed in human urine: 5-OH JWH-019, 6-OH JWH-019, and JWH-019 COOH. For many synthetic cannabinoids, monohydroxylation, dihydroxylation, and the formation of N-alkanoic acid metabolites are among the most abundant metabolic products found in urine samples.
| Metabolite | Metabolic Reaction | Matrix Detected | Reference |
|---|---|---|---|
| 6-OH JWH-019 | Hydroxylation | Human Liver Microsomes, Human Urine | |
| 5-OH JWH-019 | Hydroxylation | Human Urine | |
| JWH-019 COOH | Carboxylation | Human Urine | |
| 5-hydroxyindole JWH-019 | Hydroxylation | Postulated |
Influence of Metabolism on Pharmacological Onset and Duration of Action
Metabolism typically results in the inactivation and elimination of a drug; however, in some cases, it can lead to "metabolic activation," where metabolites are more pharmacologically active than the parent compound. Evidence from animal studies suggests that JWH-019 undergoes such metabolic activation.
Studies in rats have shown that JWH-019 has a slower onset of pharmacological action compared to other cannabinoids. When the pretreatment time before testing was increased from 30 minutes to 60 minutes, the pharmacological activity of JWH-019 was significantly enhanced. This delayed but increased effect suggests that the parent compound is being converted into a more active metabolite, which is likely 6-OH JWH-019. Therefore, the CYP1A2-mediated metabolic process contributes to the slower onset of JWH-019's pharmacological effects by generating a more potent active molecule. This contrasts with many other drugs where metabolism leads to a reduction in pharmacological activity.
Advanced Analytical Methodologies for Detection and Quantification of 1 Hexyl 3 1 Naphthoyl Pyrrole
Chromatographic Techniques
Chromatography is central to the analytical workflow for 1-Hexyl-3-(1-naphthoyl)pyrrole, providing the necessary separation from matrix interferences and other substances. The choice of technique often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely adopted technique for the determination of this compound in biological samples due to its high sensitivity and selectivity. This method involves the separation of the compound from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
In a typical LC-MS/MS analysis, the precursor ion for this compound is selected and fragmented to produce specific product ions. The monitoring of these transitions enhances the specificity of the detection. For this compound, the protonated molecule [M+H]⁺ is often used as the precursor ion.
Table 1: LC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 384.2 | |
| Product Ions (m/z) | 155.0, 286.0 |
The selection of appropriate precursor and product ions is critical for the development of a robust and reliable LC-MS/MS method. The transition from m/z 384.2 to 155.0 is a commonly used primary transition for quantification, while the transition to 286.0 can be used for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another established technique for the analysis of synthetic cannabinoids, including this compound. This method is particularly useful for the analysis of volatile and thermally stable compounds. While perhaps less sensitive than LC-MS/MS for this class of compounds, GC-MS provides excellent chromatographic resolution and characteristic mass spectra that are valuable for identification.
The electron-impact mass spectrum of this compound will exhibit fragmentation patterns characteristic of its structure, including ions corresponding to the naphthoyl moiety and the hexylpyrrole portion of the molecule. A standard approach involves using a DB-5 fused-silica capillary column or similar, with a temperature-programmed oven to achieve separation.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-pressure liquid chromatography technique that utilizes columns with smaller particle sizes (typically less than 2 μm) to achieve faster separations and higher resolution compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS/MS), it offers a highly efficient platform for the analysis of this compound in complex matrices like urine and blood.
A validated UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine, including this compound, utilized a Waters Acquity UPLC® HSS T3 column with a gradient elution. The total run time for such methods can be significantly reduced, improving laboratory throughput.
Table 2: Example UPLC Method Parameters for Synthetic Cannabinoid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.8 µm) | |
| Mobile Phase A | 0.05% Formic acid in DI water | |
| Mobile Phase B | Acetonitrile (B52724) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 60°C | |
| Injection Volume | 5 µL |
Sample Preparation and Extraction Methods from Biological Matrices
The effective extraction of this compound from biological matrices is a critical step to remove interferences and concentrate the analyte prior to instrumental analysis. Common biological matrices in forensic and clinical toxicology include urine, blood, and oral fluid.
For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often employed to cleave glucuronide conjugates of metabolites, although the parent compound is less likely to be extensively metabolized in this way. Following hydrolysis, solid-phase extraction (SPE) is a widely used technique. Oasis® HLB cartridges are a common choice for the extraction of synthetic cannabinoids from urine. The procedure typically involves conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analyte with an organic solvent.
For whole blood samples, a protein precipitation step is often the first step to remove proteins that can interfere with the analysis. This can be followed by liquid-liquid extraction (LLE) or SPE for further cleanup and concentration.
A study detailing a rapid LC-MS/MS method for a large panel of novel psychoactive substances in whole blood utilized a protein precipitation method. The procedure involved adding cold acetonitrile to the blood sample, vortexing, and centrifuging to separate the precipitated proteins. The supernatant was then evaporated and reconstituted in the mobile phase for injection.
Method Validation Parameters
To ensure the reliability and accuracy of analytical results, methods for the quantification of this compound must be thoroughly validated. Key validation parameters include selectivity, accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration and is determined by analyzing quality control samples at different concentration levels.
Precision: The degree of agreement among a series of measurements. It is usually expressed as the coefficient of variation (CV%) and is assessed at different concentration levels within the same day (intra-day precision) and on different days (inter-day precision).
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For synthetic cannabinoids, linearity is often established over a range such as 0.25–10 ng/mL in whole blood.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For synthetic cannabinoids in urine, LOQs are typically in the range of 0.1–1 μg/L. One UPLC-MS/MS method reported the LOD for this compound, although specific validation data was not detailed in the provided source.
Table 3: General Validation Parameters for Synthetic Cannabinoids
| Parameter | Typical Acceptance Criteria/Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | |
| Accuracy | ± 20% of nominal value | |
| Precision (CV%) | < 20% | |
| LOD (Urine) | ~0.1-1 µg/L | |
| LOQ (Urine) | ~0.1-1 µg/L |
Application in Forensic and Research Settings
The validated analytical methods for this compound are crucial in forensic toxicology to determine the presence of the compound in cases of driving under the influence of drugs (DUID), drug-facilitated crimes, and post-mortem investigations. In a clinical and forensic context in Portugal, a UPLC-MS/MS method was used to confirm the first positive cases of synthetic cannabinoid use from urine samples.
Research applications include monitoring the emergence of new synthetic cannabinoids in the illicit drug market, studying their prevalence, and understanding their pharmacokinetic and pharmacodynamic properties. The inclusion of this compound in large screening panels by forensic laboratories allows for the comprehensive monitoring of its presence in seized materials and biological specimens. These analytical methods provide the necessary tools for law enforcement and public health officials to respond to the evolving landscape of novel psychoactive substances.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations have been instrumental in visualizing the binding of synthetic cannabinoids like 1-Hexyl-3-(1-naphthoyl)pyrrole to the cannabinoid receptors, CB1 and CB2. Although specific docking studies focusing exclusively on JWH-011 are limited in publicly available literature, extensive research on analogous JWH compounds, particularly JWH-018 (the pentyl analogue), provides significant insights into its binding mechanism.
These simulations typically involve docking the ligand into a homology model or a crystal structure of the CB1 or CB2 receptor. The primary interactions governing the binding of naphthoylpyrrole derivatives are hydrophobic interactions and aromatic stacking. The naphthoyl group of the ligand is predicted to engage in π-π stacking interactions with aromatic residues within the receptor's binding pocket, such as phenylalanine and tyrosine. nih.govresearchgate.net The hexyl chain of this compound is expected to occupy a hydrophobic channel within the receptor, contributing significantly to the binding affinity. researchgate.netnih.gov The pyrrole (B145914) core acts as a central scaffold, positioning the naphthoyl and alkyl substituents for optimal interaction with the receptor. researchgate.net
Key amino acid residues within the CB1 receptor that are believed to interact with JWH compounds include those in the transmembrane helices 3, 5, 6, and 7. nih.gov The carbonyl group linking the naphthoyl and pyrrole moieties can form hydrogen bonds with receptor residues, further stabilizing the ligand-receptor complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For synthetic cannabinoids of the JWH class, QSAR models have been developed to predict their binding affinity for CB1 and CB2 receptors based on various molecular descriptors. mdpi.commdpi.com
The general findings from QSAR studies on JWH compounds suggest that descriptors related to molecular volume, surface area, and hydrophobicity are positively correlated with cannabinoid receptor binding affinity. These models are valuable tools for predicting the potency of new, uncharacterized synthetic cannabinoids. mdpi.com
Conformational Analysis and Ligand Dynamics
Conformational analysis of this compound is crucial for understanding how its three-dimensional shape influences its interaction with cannabinoid receptors. The flexibility of the N-hexyl chain allows the molecule to adopt various conformations. Computational studies, including molecular dynamics simulations, can explore the energetically favorable conformations of the ligand both in solution and when bound to the receptor. nih.gov
These studies suggest that the N-alkyl chain often adopts an extended conformation within the hydrophobic pocket of the receptor. nih.gov The relative orientation of the naphthoyl and pyrrole rings is also a key conformational feature. The energetic barrier to rotation around the bond connecting the carbonyl group to the pyrrole ring influences the preferred binding pose. Molecular dynamics simulations of related JWH compounds bound to the CB1 receptor indicate that the ligand remains stably bound within the active site, with the alkyl chain and naphthoyl group maintaining their key interactions with the receptor's residues. nih.gov
Prediction of Binding Affinities and Selectivity
Computational methods are widely used to predict the binding affinities (Ki values) of ligands for their receptors. For this compound, its binding affinity for CB1 and CB2 receptors can be estimated using techniques like free energy perturbation and molecular mechanics-based scoring functions.
Below is a table of experimentally determined binding affinities for a series of 1-alkyl-2-methyl-3-(1-naphthoyl)indoles, which provides context for the predicted affinity of this compound.
| Compound | N-Alkyl Chain Length | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-004 | Hexyl | 48 | 4.02 |
| JWH-011 (analog) | 1-Methylhexyl | - | - |
| JWH-018 (analog) | Pentyl | 9.00 | 2.94 |
| JWH-073 (analog) | Butyl | 8.9 | 38.0 |
| JWH-015 (analog) | Propyl | 164 | 13.8 |
Data for indole (B1671886) analogs, sourced from Aung et al., 2000 and the Cayman Chemical product page for JWH-011. researchgate.netnih.govcaymanchem.com Note that JWH-011 is a pyrrole derivative, while the compounds in the table are indole derivatives, which may result in different binding affinities.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Pyrrole-Derived Cannabinoids with Enhanced Selectivity
The foundational structure of 1-alkyl-3-(1-naphthoyl)pyrroles, including the 1-hexyl variant, has served as a template for the rational design of new cannabinoid receptor ligands. caymanchem.com Research has demonstrated that modifications to this core structure can significantly influence binding affinity and selectivity for the cannabinoid receptors, CB1 and CB2. researchgate.net For instance, the synthesis of a series of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles has yielded compounds with high affinity for either or both receptor subtypes.
Future design strategies are likely to focus on achieving greater selectivity, particularly for the CB2 receptor, to develop therapeutic agents that are devoid of the psychoactive effects associated with CB1 receptor activation. mdpi.com Computational studies, exploring the structure-activity relationships (SARs) of naphthoylindoles and related compounds, can guide the synthesis of novel analogs with optimized properties. nih.gov The introduction of different substituents on the pyrrole (B145914), naphthoyl, and alkyl moieties can be systematically explored to fine-tune the pharmacological profile of these synthetic cannabinoids. The development of multi-target directed ligands (MTDLs) based on the pyrrole scaffold is also a promising avenue, potentially offering treatments for complex conditions like Alzheimer's disease by interacting with multiple biological targets. nih.gov
Exploration of Alternative Biological Targets and Therapeutic Applications
While the primary known targets of 1-Hexyl-3-(1-naphthoyl)pyrrole and its congeners are the CB1 and CB2 receptors, the vast chemical diversity of synthetic cannabinoids suggests the potential for interactions with other biological targets. researchgate.netresearchgate.net The full extent of their pharmacological activity may not be limited to the endocannabinoid system.
Future research should aim to screen these compounds against a broader panel of receptors, enzymes, and ion channels to identify any off-target effects or novel therapeutic opportunities. The structural similarities to other biologically active molecules could imply unforeseen applications. Given the continuous emergence of new synthetic cannabinoid structures, keeping analytical methods up-to-date is a significant challenge for toxicologists and clinicians, further underscoring the need to understand their complete biological activity profile. researchgate.netnih.gov
Advanced Pharmacological Profiling and In Vivo Efficacy Studies
A thorough understanding of the in vivo effects of this compound and its derivatives is crucial for assessing their therapeutic potential. Preclinical studies in animal models are essential to characterize their pharmacological effects, including their cannabimimetic activity.
In vivo studies with related synthetic cannabinoids, such as JWH-018 and UR-144, have utilized biotelemetry in rats to assess physiological changes like hypothermia and bradycardia (reduced heart rate) in a dose-dependent manner. acs.org Comparative studies with Δ9-THC and other synthetic cannabinoids in mice have evaluated effects on locomotor activity, rectal temperature, and analgesia, often demonstrating that synthetic variants can have higher efficacy at cannabinoid receptors. nih.gov The table below summarizes key findings from in vivo studies on related synthetic cannabinoids, which can inform the expected pharmacological profile of this compound analogs.
| Compound | Animal Model | Key In Vivo Effects | Reference |
| JWH-018 | Rat | Dose-dependent hypothermia and reduced heart rate. | acs.org |
| UR-144 | Rat | Dose-dependent hypothermia and reduced heart rate. | acs.org |
| JWH-018 | Mouse | Reduced locomotor activity, hypothermia, analgesia. | nih.gov |
| JWH-073 | Mouse | Reduced locomotor activity, hypothermia, analgesia. | nih.gov |
| JWH-175 | Mouse | Impaired sensorimotor responses, reduced breath rate, reduced motor activity, increased pain threshold. | mdpi.com |
Future in vivo studies on novel pyrrole-derived cannabinoids should employ a comprehensive battery of behavioral and physiological tests to fully characterize their effects and therapeutic window.
Addressing Challenges in Forensic Identification of Novel Analogs
The continuous synthesis of new analogs of existing synthetic cannabinoids, including those derived from the this compound scaffold, presents a significant challenge for forensic laboratories. nih.govacs.org The subtle structural modifications are often designed to circumvent existing drug laws, making their detection and identification difficult.
One of the primary challenges is the existence of isomeric pairs and compounds with similar fragmentation patterns in mass spectrometry, which can lead to misidentification. gcms.cz Standard analytical techniques may not be sufficient to distinguish between closely related analogs. To overcome these hurdles, forensic chemistry relies on advanced analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, for the unambiguous structural elucidation of novel compounds. dea.gov The development of comprehensive spectral libraries and standardized detection methods is crucial for law enforcement and public health to keep pace with the evolving landscape of designer drugs. liu.edu
Deeper Investigation into Metabolic Pathways and Enzyme Kinetics
Understanding the metabolic fate of this compound is critical for both therapeutic development and forensic toxicology. Many synthetic cannabinoids are extensively metabolized, and their metabolites can also possess biological activity. researchgate.net The parent compound is often not detected in urine samples, making the identification of major metabolites essential for confirming exposure. researchgate.net
Studies on structurally similar compounds, such as JWH-019 (the indole (B1671886) analog of this compound), have identified cytochrome P450 enzymes, particularly CYP1A2, as major contributors to their metabolism. mdpi.com Research on JWH-018 has shown that genetic variations in enzymes like CYP2C9 can significantly alter metabolic rates, potentially explaining the variability in clinical toxicity observed among individuals. nih.govantoniocasella.eu The table below presents key enzyme kinetic parameters for the metabolism of related synthetic cannabinoids.
| Compound | Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/mg or nmol) | Reference |
| JWH-019 | Human Liver Microsomes | 6-OH JWH-019 | 31.5 | 432.0 pmol/min/mg | mdpi.com |
| JWH-018 | CYP2C91 (Wild Type) | JWH-018 (ω)-OH | 0.90 | 52.58 pmol/min/nmol | nih.gov |
| JWH-018 | CYP2C92 | JWH-018 (ω)-OH | 0.48 | 101.9 pmol/min/nmol | nih.gov |
| JWH-018 | CYP2C9*3 | JWH-018 (ω)-OH | 0.68 | 6.02 pmol/min/nmol | nih.gov |
Future research should focus on elucidating the complete metabolic pathways of this compound and its novel analogs. This includes identifying all major metabolites, the specific enzymes responsible for their formation, and their corresponding kinetic parameters. Such studies are essential for predicting drug-drug interactions, understanding inter-individual variability in response, and developing reliable methods for forensic and clinical analysis. The general role of cytochrome P-450 in the metabolic activation of pyrrole-containing compounds further highlights the importance of this line of inquiry. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-Hexyl-3-(1-naphthoyl)pyrrole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves two key steps: (1) alkylation of pyrrole to introduce the hexyl group and (2) acylation with 1-naphthoyl chloride. For alkylation, NaH in THF with bromohexane is effective (1:1.1 molar ratio of pyrrole to NaH, reflux for 12–24 hours) . For acylation, thionyl chloride (SOCl₂) can activate 1-naphthalenecarboxylic acid to generate the reactive naphthoyl chloride intermediate . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol) is recommended . Optimization may include varying catalysts (e.g., chloranil for cyclization) or solvents (xylene for prolonged reflux) to improve yields .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm alkyl chain integration (δ ~0.8–1.5 ppm for hexyl protons) and naphthoyl aromatic signals (δ ~7.2–8.5 ppm) .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the spatial arrangement of the pyrrole core and naphthoyl substituents. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- IR Spectroscopy: Identify carbonyl stretching (~1680–1700 cm) and pyrrole N–H stretching (~3400 cm) .
Q. How does the solubility profile of this compound influence experimental design?
Methodological Answer: The compound is lipophilic due to the hexyl chain and naphthoyl group, requiring polar aprotic solvents (e.g., DMF, THF) for reactions. For biological assays, prepare stock solutions in DMSO (<5% v/v in aqueous buffers) to avoid precipitation. Solubility testing via UV-Vis spectroscopy (λmax ~270–300 nm for naphthoyl absorption) is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
Methodological Answer:
- Substitution Analysis: Compare analogs with varying alkyl chain lengths (e.g., propyl vs. hexyl) or alternative acyl groups (e.g., benzoyl vs. naphthoyl) to assess receptor binding affinity. Use radioligand displacement assays (e.g., CB1/CB2 cannabinoid receptors) .
- Computational Modeling: Perform DFT calculations to map electrostatic potentials and H-bonding sites. Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins .
- Biological Testing: Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatic microsomes) to prioritize lead compounds .
Q. How should researchers address discrepancies in reported toxicological data for naphthoyl-substituted pyrroles?
Methodological Answer:
- In Vitro/In Vivo Correlation: Use HepG2 cells for hepatotoxicity screening (LD) and compare with rodent studies (oral/dermal exposure routes) .
- Metabolite Profiling: Identify oxidative metabolites (e.g., hydroxylated naphthoyl derivatives) via LC-MS/MS. Contradictions may arise from species-specific cytochrome P450 activity .
- Dose-Response Analysis: Apply Hill equation modeling to distinguish threshold effects from linear toxicity trends .
Q. What strategies stabilize this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for pyrrole derivatives). Store samples at –20°C under nitrogen .
- pH Stability: Use buffered solutions (pH 2–12) and monitor degradation via HPLC. The naphthoyl group may hydrolyze under strongly alkaline conditions (pH >10) .
- Light Sensitivity: Protect from UV exposure (amber vials) to prevent photoisomerization or radical formation .
Q. How can computational chemistry explain unexpected photophysical properties in this compound derivatives?
Methodological Answer:
- Excited-State Dynamics: Time-dependent DFT (TD-DFT) simulates electronic transitions (e.g., charge-transfer states between pyrrole and naphthoyl moieties) .
- Proton Transfer Mechanisms: For derivatives with ESIPT (excited-state intramolecular proton transfer), analyze potential energy surfaces to identify tautomeric pathways .
- Substituent Effects: Compare HOMO-LUMO gaps for halogenated vs. alkylated analogs to rationalize shifts in fluorescence emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
